molecular formula C8H6F2O2 B1426553 2,4-Difluoro-5-methoxybenzaldehyde CAS No. 177034-25-2

2,4-Difluoro-5-methoxybenzaldehyde

Cat. No.: B1426553
CAS No.: 177034-25-2
M. Wt: 172.13 g/mol
InChI Key: UHJQBMHEDSFVHM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2) is a fluorinated benzaldehyde derivative characterized by methoxy (-OCH₃) and fluorine substituents at positions 5, 2, and 4, respectively. Its molecular formula is C₈H₆F₂O₂, with a molecular weight of 188.13 g/mol. This compound is widely utilized as a key intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in nucleophilic substitution and condensation reactions .

Properties

IUPAC Name

2,4-difluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQBMHEDSFVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727963
Record name 2,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177034-25-2
Record name 2,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-methoxybenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methoxybenzaldehyde typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,4-difluorobenzaldehyde as the starting material.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: 2,4-Difluoro-5-methoxybenzoic acid.

  • Reduction: 2,4-Difluoro-5-methoxybenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-methoxybenzaldehyde is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

2,4-Difluoro-5-methoxybenzaldehyde is structurally similar to other fluorinated benzaldehydes, such as 2,6-Difluoro-4-methoxybenzaldehyde. its unique combination of fluorine and methoxy groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(a) 3,4-Difluoro-5-methoxybenzaldehyde (CAS 881190-46-1)
  • Structure : Fluorines at positions 3 and 4, methoxy at position 5.
  • Similarity Score : 0.93 .
  • Synthesis : Prepared via lithiation of 5-bromo-1,2-difluoro-3-methoxybenzene followed by formylation with DMF under argon at -70°C .
(b) 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0)
  • Structure : Fluorines at positions 2 and 5, methoxy at position 4.
  • Similarity Score : 0.91 .
  • Key Differences : The methoxy group at position 4 creates a stronger electron-donating effect, which may lower the aldehyde's electrophilicity compared to the target compound.
(c) 2-Fluoro-5-methoxybenzaldehyde (CAS N/A)
  • Structure : Single fluorine at position 2, methoxy at position 5.
  • Key Differences : Reduced fluorine substitution diminishes electronic effects, leading to lower boiling points and solubility in polar solvents compared to difluoro analogs .

Functional Group Variants

(a) 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)
  • Structure : Difluoromethoxy (-OCF₂H) at position 4, methoxy at position 3.
  • Key Differences : The difluoromethoxy group enhances lipophilicity (Log P ≈ 1.8) and metabolic stability, making it more suitable for drug design than the target compound .
(b) 2,6-Difluoro-4-iodoanisole (CAS 886762-68-1)
  • Structure : Fluorines at positions 2 and 6, iodo at position 4.
  • Key Differences : The iodo substituent increases molecular weight (270.02 g/mol) and polarizability, favoring applications in radiopharmaceuticals .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Log S) Similarity Score
2,4-Difluoro-5-methoxybenzaldehyde 177034-25-2 C₈H₆F₂O₂ 188.13 Not reported -1.2 1.00 (Reference)
3,4-Difluoro-5-methoxybenzaldehyde 881190-46-1 C₈H₆F₂O₂ 188.13 Not reported -1.3 0.93
2,5-Difluoro-4-methoxybenzaldehyde 879093-08-0 C₈H₆F₂O₂ 188.13 Not reported -1.4 0.91
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₉H₈F₂O₃ 202.15 265–268 -1.1 0.80 (Estimated)

Commercial Availability and Pricing

  • This compound : Priced at €32.00/250 mg (CymitQuimica) .
  • 3,4-Difluoro-5-methoxybenzaldehyde : Higher cost at €53.00/g due to complex synthesis .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound is critical in synthesizing benzo[d]imidazole derivatives () and pyrido[2,3-d]pyrimidine-triones ().
  • Agrochemicals : Difluoro analogs like diflufenican () leverage fluorine’s stability for herbicide development.

Biological Activity

2,4-Difluoro-5-methoxybenzaldehyde is an organic compound characterized by its unique structure, featuring two fluorine atoms and a methoxy group attached to a benzaldehyde framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections provide an overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2O2. The presence of fluorine atoms significantly influences the compound's reactivity and biological activity. The methoxy group enhances lipophilicity, which can improve membrane permeability and biological interactions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties . Research suggests that this compound may inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism of action is believed to involve interactions with microbial enzymes or receptors, potentially disrupting their function.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . In vivo studies using animal models have shown that compounds similar to this compound can reduce paw edema induced by carrageenan injection, indicating potential therapeutic applications in treating inflammatory conditions .

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Mechanisms : In a controlled experiment involving Wistar rats, the administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. The study highlighted the compound's ability to modulate inflammatory pathways effectively .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
2,4-Difluoro-5-hydroxybenzaldehydeHydroxyl group instead of methoxyModerate anti-inflammatory effects
3-Fluoro-4-methoxybenzaldehydeDifferent fluorine positioningReduced antimicrobial activity
This compound oximeContains an oxime functional groupEnhanced binding affinity to targets

The unique combination of fluorine and methoxy groups in this compound contributes to its distinctive biological activity compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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